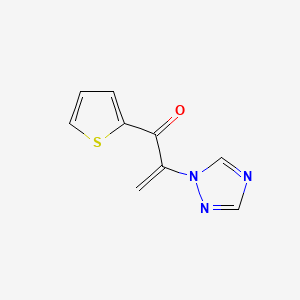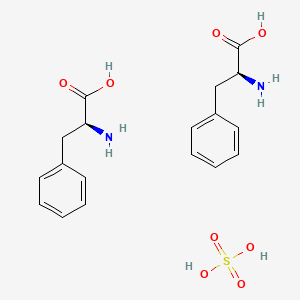
Bis(3-phenyl-L-alanine) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-phenyl-L-alanine) sulphate: is a compound that consists of two molecules of 3-phenyl-L-alanine, an amino acid derivative, linked by a sulphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-phenyl-L-alanine) sulphate typically involves the reaction of 3-phenyl-L-alanine with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the sulphate linkage. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(3-phenyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The sulphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Bis(3-phenyl-L-alanine) sulphate is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. It may also be used in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of bis(3-phenyl-L-alanine) sulphate involves its interaction with molecular targets such as enzymes and receptors. The phenylalanine moieties can bind to active sites of enzymes, modulating their activity. The sulphate group may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparison with Similar Compounds
3-Phenyl-L-alanine: A single molecule of the amino acid derivative.
Bis(2-phenyl-L-alanine) sulphate: A similar compound with a different substitution pattern.
Bis(4-phenyl-L-alanine) sulphate: Another variant with a different position of the phenyl group.
Uniqueness: Bis(3-phenyl-L-alanine) sulphate is unique due to its specific substitution pattern and the presence of the sulphate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
79679-86-0 |
|---|---|
Molecular Formula |
C18H24N2O8S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1 |
InChI Key |
HMAAOTWUEFTWQD-QXGOIDDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


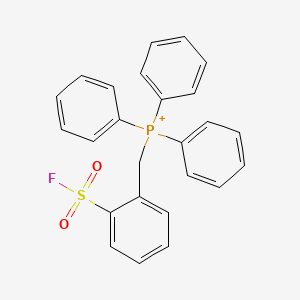
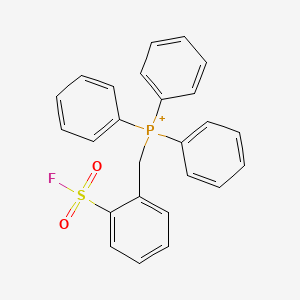
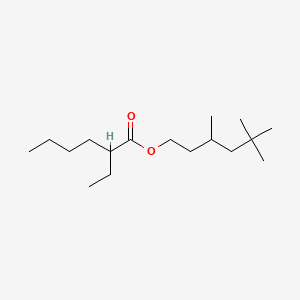
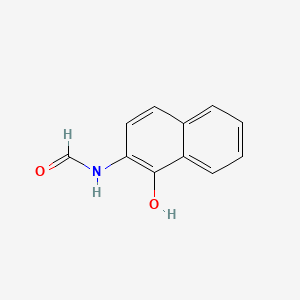

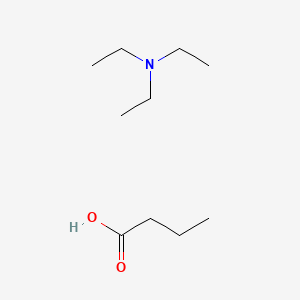
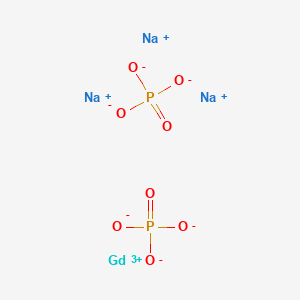
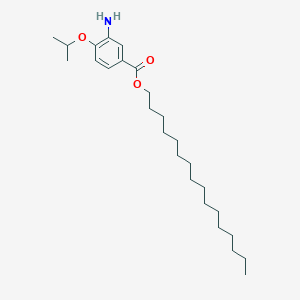
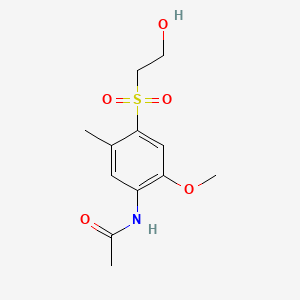
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
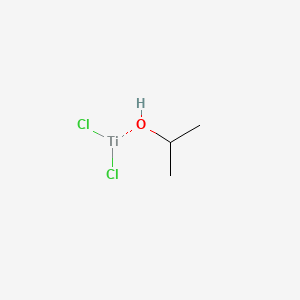
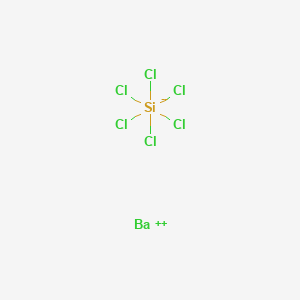
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
